2-Isopropyl-6-methylbenzoic acid
Overview
Description
2-Isopropyl-6-methylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, characterized by the presence of an isopropyl group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
2-Isopropyl-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
2-Isopropyl-6-methylbenzoic acid, also referred to as o-thymotic acid , is a naturally derived substance present in several plant species
Mode of Action
It’s known that the compound exhibits a diverse array of biological properties, such as anti-inflammatory, antioxidant, antimicrobial, antifungal, and anti-cancer effects . These effects suggest that the compound may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Given its structural similarity to salicylic acid , it might be involved in similar biochemical pathways. Salicylic acid is known to play a role in the biosynthesis of aromatic compounds via the polyketide pathway .
Pharmacokinetics
Given its molecular weight of around 300 da , it is likely to have good bioavailability, as molecules under 500 Da are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological properties. It has been reported to have anti-inflammatory, antioxidant, antimicrobial, antifungal, and anti-cancer effects . These effects suggest that the compound may modulate various cellular processes and pathways to exert its biological activities.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Isopropyl-6-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to act as a ligand in coordination chemistry for a variety of transition metals and elements from the s- and p-block of the periodic system of the elements .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It could interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the desired benzoic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes typically use catalysts and controlled reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropylbenzoic acid
- 6-Methylbenzoic acid
- 2-Methylbenzoic acid
Uniqueness
2-Isopropyl-6-methylbenzoic acid is unique due to the presence of both isopropyl and methyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2-methyl-6-propan-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONVHNWCIYFHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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